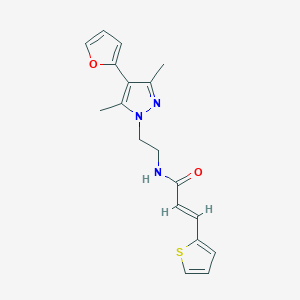
(E)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data tables and research findings.
Chemical Structure
The molecular formula of the compound is C17H20N4OS, with a molecular weight of approximately 328.44 g/mol. The structure features a pyrazole moiety, which is known for its diverse biological activities, and a thiophene ring that may enhance its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiophene structures. The specific compound under review has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Cytotoxicity Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.
Anti-inflammatory Activity
The compound's anti-inflammatory properties were assessed through various in vitro assays. It was found to inhibit pro-inflammatory cytokines, which are critical in the inflammatory response.
Table 2: Anti-inflammatory Effects
| Assay Type | Result | Reference |
|---|---|---|
| TNF-α Inhibition | 45% inhibition at 10 µM | |
| IL-6 Inhibition | 38% inhibition at 10 µM |
These results suggest that the compound could serve as a potential therapeutic agent for inflammatory diseases.
Antimicrobial Activity
The antimicrobial effects of the compound were also evaluated against various bacterial strains. The results showed promising antibacterial activity.
Table 3: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 | |
| P. aeruginosa | 64 |
The MIC values indicate the lowest concentration of the compound that inhibits bacterial growth.
Case Studies
Several case studies have illustrated the biological efficacy of similar compounds containing pyrazole and thiophene moieties:
- Study on Pyrazole Derivatives : A study published in MDPI demonstrated that pyrazole derivatives exhibited significant anticancer activity across multiple cell lines, with some compounds showing IC50 values below 10 µM against aggressive cancer types .
- Anti-inflammatory Mechanism : Research highlighted in PMC indicated that compounds with similar structures could modulate inflammatory pathways by inhibiting NF-kB activation, leading to reduced cytokine production .
- Antimicrobial Properties : A comprehensive review on pyrazole-based compounds noted their effectiveness against drug-resistant bacterial strains, supporting their potential as new antimicrobial agents .
Propriétés
IUPAC Name |
(E)-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-13-18(16-6-3-11-23-16)14(2)21(20-13)10-9-19-17(22)8-7-15-5-4-12-24-15/h3-8,11-12H,9-10H2,1-2H3,(H,19,22)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAYWGAGCRQRLI-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C=CC2=CC=CS2)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CCNC(=O)/C=C/C2=CC=CS2)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














